molecular formula C6H6ClN3O4 B12065746 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide

2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide

Cat. No.: B12065746
M. Wt: 219.58 g/mol
InChI Key: NVIXDVULTXPNDF-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chloro group, a nitro group, and an acetamide group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide typically involves the reaction of 3-methyl-4-nitro-1,2-oxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of 2-chloro-N-(3-methyl-4-amino-1,2-oxazol-5-yl)acetamide.

    Hydrolysis: Formation of 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetic acid.

Scientific Research Applications

2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide: Characterized by the presence of a chloro group, nitro group, and acetamide group.

    2-chloro-N-(3-methyl-4-amino-1,2-oxazol-5-yl)acetamide: Similar structure but with an amino group instead of a nitro group.

    2-chloro-N-(3-methyl-4-nitro-1,2-thiazol-5-yl)acetamide: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

This compound is unique due to the combination of its functional groups and the oxazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H6ClN3O4

Molecular Weight

219.58 g/mol

IUPAC Name

2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C6H6ClN3O4/c1-3-5(10(12)13)6(14-9-3)8-4(11)2-7/h2H2,1H3,(H,8,11)

InChI Key

NVIXDVULTXPNDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])NC(=O)CCl

Origin of Product

United States

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